1-((4-((2-Bromo-4,6-dinitrophenyl)azo)-1-naphthyl)amino)-3-methoxypropan-2-ol
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Overview
Description
1-((4-((2-Bromo-4,6-dinitrophenyl)azo)-1-naphthyl)amino)-3-methoxypropan-2-ol is a complex organic compound that features a combination of aromatic rings, azo groups, and nitro groups
Preparation Methods
The synthesis of 1-((4-((2-Bromo-4,6-dinitrophenyl)azo)-1-naphthyl)amino)-3-methoxypropan-2-ol typically involves multiple steps. The initial step often includes the nitration of bromonaphthalene to introduce nitro groups. This is followed by the azo coupling reaction, where the diazonium salt of 2-bromo-4,6-dinitroaniline is reacted with 1-naphthylamine.
Chemical Reactions Analysis
1-((4-((2-Bromo-4,6-dinitrophenyl)azo)-1-naphthyl)amino)-3-methoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, significantly altering the compound’s properties.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of dyes and pigments due to its vibrant color and stability
Mechanism of Action
The mechanism of action of 1-((4-((2-Bromo-4,6-dinitrophenyl)azo)-1-naphthyl)amino)-3-methoxypropan-2-ol involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The nitro groups can also participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar compounds include other azo dyes and nitroaromatic compounds, such as:
2-Bromo-4,6-dinitroaniline: Shares similar nitro and bromo groups but lacks the azo linkage and naphthylamine moiety.
Disperse Blue 79: Another azo dye with similar structural features but different substituents on the aromatic rings.
1-((4-((2-Bromo-4,6-dinitrophenyl)azo)-1-naphthyl)amino)-3-methoxypropan-2-ol stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
CAS No. |
73384-72-2 |
---|---|
Molecular Formula |
C20H18BrN5O6 |
Molecular Weight |
504.3 g/mol |
IUPAC Name |
1-[[4-[(2-bromo-4,6-dinitrophenyl)diazenyl]naphthalen-1-yl]amino]-3-methoxypropan-2-ol |
InChI |
InChI=1S/C20H18BrN5O6/c1-32-11-13(27)10-22-17-6-7-18(15-5-3-2-4-14(15)17)23-24-20-16(21)8-12(25(28)29)9-19(20)26(30)31/h2-9,13,22,27H,10-11H2,1H3 |
InChI Key |
KZGZAYLQUXXZBE-UHFFFAOYSA-N |
Canonical SMILES |
COCC(CNC1=CC=C(C2=CC=CC=C21)N=NC3=C(C=C(C=C3Br)[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
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